ベヌレスタット
概要
説明
ベンレストは、化学的には2-(p-クロロベンザミド)アセトヒドロキサム酸として知られており、ウレアーゼ阻害剤です。主に、プロテウスミラビリスなど、ウレアーゼ産生細菌によって引き起こされる感染症の治療に使用されます。 ウレアーゼを阻害することで、ベンレストは尿素のアンモニアと二酸化炭素への加水分解を防ぎ、これは感染症の管理とストルバイト結石の形成を防ぐために不可欠です .
2. 製法
合成経路と反応条件: ベンレストは、p-クロロベンゾイルクロリドとヒドロキシルアミン塩酸塩を反応させてp-クロロベンゾヒドロキサム酸を生成する多段階プロセスを経て合成することができます。この中間体はその後、グリシンと反応させてベンレストが生成されます。 反応条件は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒の使用を伴います .
工業的製造方法: ベンレストの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するための厳格な精製ステップが含まれています。 再結晶やクロマトグラフィーなどの技術が用いられ、目的の製品品質が達成されます .
科学的研究の応用
ベンレストは、科学研究において幅広い用途を持っています。
化学: ウレアーゼ阻害とそのさまざまな生化学経路への影響を研究するためのモデル化合物として使用されます。
生物学: 特にウレアーゼ産生細菌によって引き起こされる細菌感染症の研究に用いられています。
医学: 尿路感染症の治療と腎結石の形成を防ぐための可能性について調査されています。
作用機序
ベンレストは、ウレアーゼという酵素を阻害することで効果を発揮します。ウレアーゼは、尿素をアンモニアと二酸化炭素に加水分解する触媒反応を促進します。この酵素を阻害することで、ベンレストはアンモニアの産生を抑制し、アンモニアは細胞に有毒であり、ストルバイト結石の形成に寄与します。 ベンレストの分子標的はウレアーゼの活性部位であり、そこで結合して酵素が反応を触媒するのを妨げます .
類似化合物:
アセトヒドロキサム酸: 同様の作用機序を持つもう1つのウレアーゼ阻害剤です。
ヒドロキシ尿素: 特定のがんと鎌状赤血球症の治療に使用されます。ウレアーゼを阻害しますが、異なる薬理学的特性を持っています。
ニトロフラントイン: 尿路感染症の治療に使用される抗菌剤で、異なるメカニズムで作用しますが、ベンレストと重複した用途があります
ベンレストの独自性: ベンレストは、ウレアーゼに対する高い特異性と感染組織におけるアンモニア産生を大幅に減少させる能力のために、ユニークです。 これは、ウレアーゼ産生細菌によって引き起こされる感染症の管理とストルバイト結石の形成を防ぐ上で特に効果的です .
生化学分析
Biochemical Properties
Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat prevents the production of ammonia, which is a key factor in the formation of struvite calculi. Benurestat interacts with urease by binding to its active site, thereby blocking its catalytic activity .
Cellular Effects
Benurestat has significant effects on various types of cells and cellular processes. In infected cells, Benurestat reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, Benurestat has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .
Molecular Mechanism
The molecular mechanism of Benurestat involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, Benurestat reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, Benurestat may influence gene expression related to urease production, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benurestat have been observed to change over time. Benurestat is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that Benurestat can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .
Dosage Effects in Animal Models
The effects of Benurestat vary with different dosages in animal models. At lower doses, Benurestat effectively inhibits urease activity and reduces the production of ammonia. At higher doses, Benurestat may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .
Metabolic Pathways
Benurestat is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .
Transport and Distribution
Benurestat is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, Benurestat accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of Benurestat are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Benurestat is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of Benurestat are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of Benurestat in treating infections caused by urease-producing bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Benurestat can be synthesized through a multi-step process involving the reaction of p-chlorobenzoyl chloride with hydroxylamine hydrochloride to form p-chlorobenzohydroxamic acid. This intermediate is then reacted with glycine to yield Benurestat. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of Benurestat follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
化学反応の分析
反応の種類: ベンレストは、アミド基とヒドロキサム酸官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドが含まれます。反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
主要な生成物: これらの反応から生成される主要な生成物には、ベンレストのさまざまな置換誘導体があり、異なる薬理学的特性を持つ場合があります .
類似化合物との比較
Acetohydroxamic Acid: Another urease inhibitor with a similar mechanism of action.
Hydroxyurea: Used in the treatment of certain cancers and sickle cell anemia, also inhibits urease but has different pharmacological properties.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, works through a different mechanism but has overlapping applications with Benurestat
Uniqueness of Benurestat: Benurestat is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .
特性
IUPAC Name |
4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGBMJPJZDNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191656 | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-54-3 | |
Record name | Benurestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benurestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENURESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?
A1: Benurestat acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, Benurestat effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].
Q2: What is the impact of combining Benurestat with antibacterial agents?
A2: Studies have demonstrated a synergistic effect when Benurestat is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that Benurestat might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。